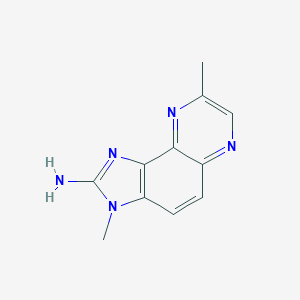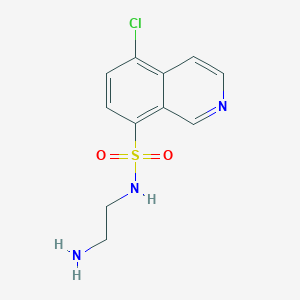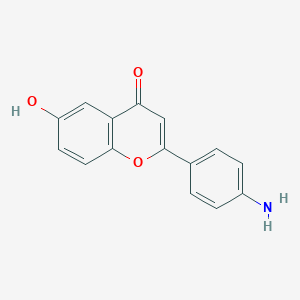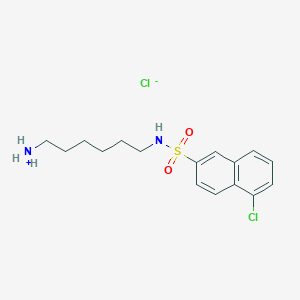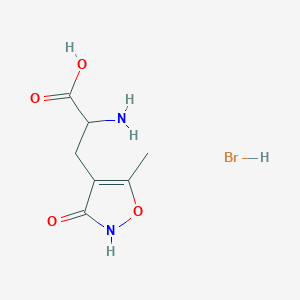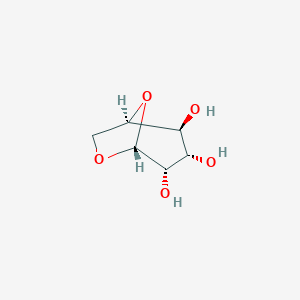
1,6-Anhydro-β-D-マンノピラノース
概要
説明
1,6-Anhydro-D-galactose is a chemical compound that belongs to the class of anhydro sugars. These sugars are formed by the intramolecular elimination of a water molecule, resulting in the formation of a new heterocyclic ring. 1,6-Anhydro-D-galactose is a significant compound in carbohydrate chemistry and glycobiology due to its structural and functional properties. It is commonly used as a precursor for the synthesis of various bioactive compounds and polysaccharides .
科学的研究の応用
1,6-Anhydro-D-galactose has several scientific research applications, including:
作用機序
1,6-アンヒドロ-D-ガラクトースの作用機序は、主に、様々な生物活性化合物や多糖の合成のための前駆体としての役割に関係しています。細胞表面受容体や細胞内シグナル伝達経路と相互作用して、生物学的効果を発揮します。 細胞増殖を促進し、細胞外マトリックス形成を強化し、免疫応答を調節します .
6. 類似化合物の比較
1,6-アンヒドロ-D-ガラクトースは、次のような他の類似化合物と比較することができます。
1,6-アンヒドロ-α-D-ガラクトフラノース: 糖生物学的ツールの有用な中間体として機能する別のアンヒドロスugar.
カラギーナン: D-ガラクトースの共通の主鎖を共有する、海洋紅藻から単離された硫酸化多糖.
独自性
1,6-アンヒドロ-D-ガラクトースは、その構造的および機能的特性により、様々な生物活性化合物や多糖の合成のための貴重な前駆体となるため、ユニークな化合物です。 細胞増殖を促進し、細胞外マトリックス形成を強化する能力は、他の類似化合物とは異なる点です .
生化学分析
Biochemical Properties
It is known to be involved in the biosynthesis of glycoproteins and glycolipids . The enzymes responsible for this synthesis have been studied using 1,6-Anhydro-beta-D-mannopyranose .
Cellular Effects
It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .
Molecular Mechanism
It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .
Temporal Effects in Laboratory Settings
It is known that this compound is a major organic tracer generated by burned cellulose .
Metabolic Pathways
1,6-Anhydro-beta-D-mannopyranose is involved in the biosynthesis of glycoproteins and glycolipids
準備方法
Synthetic Routes and Reaction Conditions
1,6-Anhydro-D-galactose can be synthesized through various chemical approaches. One efficient three-step procedure involves the formation of galactofuranosyl iodide by treating per-O-tert-butyldimethylsilyl-D-galactofuranose with trimethylsilyl iodide. This is followed by selective 6-O-desilylation using an excess of trimethylsilyl iodide, and simultaneous nucleophilic attack of the 6-hydroxy group on the anomeric carbon, with iodide acting as a good leaving group .
Industrial Production Methods
Industrial production methods for 1,6-Anhydro-D-galactose typically involve the pyrolysis of D-galactose under reduced pressure or acid treatment under heating. these methods often result in low yields and require tedious separation from several byproducts .
化学反応の分析
反応の種類
1,6-アンヒドロ-D-ガラクトースは、次のような様々な化学反応を起こします。
一般的な試薬と条件
酸化: シュードモナス・プティダ菌株を選択的酸化に使用します。
還元: トリ-n-ブチル錫デユテリドを還元反応に使用します。
置換: 光臭素化は、特定の条件下で臭素を使用して行われます。
主要生成物
酸化: D-ガラクトン酸。
還元: 1,6-アンヒドロ-D-ガラクトースの重水素化誘導体。
置換: 1,6-アンヒドロ-D-ガラクトースの臭素化誘導体。
4. 科学研究への応用
1,6-アンヒドロ-D-ガラクトースは、次のような様々な科学研究への応用があります。
類似化合物との比較
1,6-Anhydro-D-galactose can be compared with other similar compounds, such as:
1,6-Anhydro-α-D-galactofuranose: Another anhydro sugar that serves as a useful intermediate for glycobiological tools.
Carrageenans: Sulfated polysaccharides isolated from marine red algae that share a common backbone of D-galactose.
Uniqueness
1,6-Anhydro-D-galactose is unique due to its structural and functional properties, which make it a valuable precursor for the synthesis of various bioactive compounds and polysaccharides. Its ability to promote cell proliferation and enhance extracellular matrix formation further distinguishes it from other similar compounds .
特性
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14168-65-1, 498-07-7, 644-76-8 | |
| Record name | NSC226600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levoglucosan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Anhydro-beta-D-galactopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,6-Anhydro-beta-D-mannopyranose derivatives be used to synthesize complex molecules?
A1: Yes, 1,6-Anhydro-beta-D-mannopyranose derivatives have proven to be valuable building blocks in organic synthesis. For instance, ketoxime ethers at the C3 position of these derivatives can act as radical traps, enabling the synthesis of advanced intermediates for complex molecules like (-)-tetrodotoxin. [] This highlights the potential of these derivatives in constructing intricate molecular structures relevant to various fields, including medicinal chemistry.
Q2: Are there any known instances of 1,6-Anhydro-beta-D-mannopyranose derivatives exhibiting biological activity?
A2: Research suggests that certain modifications to the 1,6-Anhydro-beta-D-mannopyranose structure can lead to compounds with enzyme inhibitory activity. Specifically, methyl acarviosin analogues incorporating the 1,6-anhydro-beta-D-mannopyranose residue have demonstrated moderate inhibitory activity against alpha-D-mannosidase and yeast alpha-D-glucosidase. [] This finding underscores the potential of these derivatives as tools for studying enzyme activity and developing potential therapeutic agents.
Q3: Have there been any unexpected reactions observed with 1,6-Anhydro-beta-D-mannopyranose derivatives in organic synthesis?
A3: Interestingly, an unexpected regioselectivity was observed during the Rh-catalyzed sulfamate ester cyclization of 1,6-Anhydro-beta-D-mannopyranose derivatives. Instead of the anticipated six-membered oxathiazinane products, the reaction yielded five-membered sulfamidates, indicating a preference for beta-C-H amination over the typical gamma-C-H insertion. [] This unusual selectivity highlights the importance of considering three-dimensional structures and electronic factors when designing synthetic strategies involving these derivatives.
Q4: Can 1,6-Anhydro-beta-D-mannopyranose be generated unintentionally during carbohydrate analysis?
A4: Yes, it's crucial to be aware that 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose can form as an artifact during carbohydrate analysis. [] This underscores the importance of careful method validation and interpretation of results in carbohydrate research to avoid misidentification and ensure accurate data interpretation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)
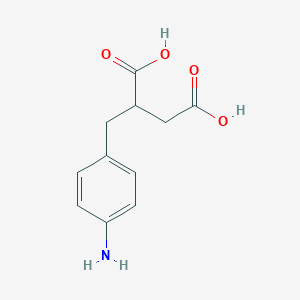
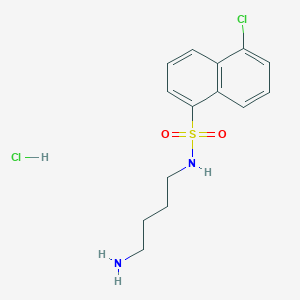
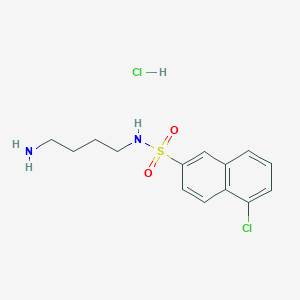
![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)
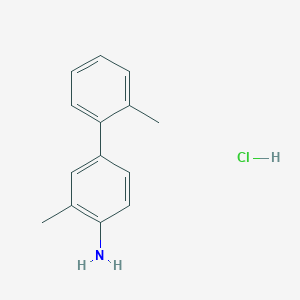
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
